Dynorphin A (1-8)

Overview

Description

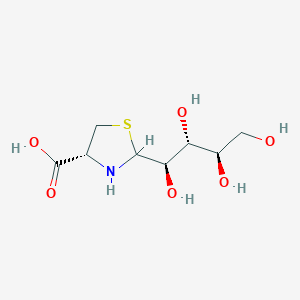

Dynorphin A (1-8) is a truncated form of dynorphin A, an endogenous opioid peptide . Its amino acid sequence is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile . It is an agonist at the mu-, kappa-, and delta- opioid receptors, with the highest binding affinity for the kappa-opioid receptor .

Synthesis Analysis

Dynorphin A (1-8) is derived from the precursor protein prodynorphin. When prodynorphin is cleaved during processing by proprotein convertase 2 (PC2), multiple active peptides are released, including dynorphin A .Molecular Structure Analysis

The chemical formula of Dynorphin A is C75H126N24O15 and its molar mass is 1603.95474 . Structures of dynorphin A bound to the κ-opioid receptor have been reported .Chemical Reactions Analysis

Dynorphin A (1-8) is the predominant opioid peptide identified in placental tissue extracts. The binding of 3H-Bremazocine to the purified kappa receptor is inhibited by Dynorphin A (1-8) (IC50=303 nM) .Physical And Chemical Properties Analysis

Dynorphin A (1-8) is an opioid octapeptide . More specific physical and chemical properties may require laboratory analysis.Scientific Research Applications

Structure-Activity Relationship Studies

Dynorphin A (1-8) is often used in structure-activity relationship studies. For instance, an unnatural amino acid, β-[6′-(N, N-dimethyl)amino-2′-naphthoyl]alanine (Ald) showing polarity-sensitive fluorescence characteristics, was synthesized. A thorough Ald-scan of dynorphin A (Dyn A), the putative endogenous ligand for κ opioid receptors, was then performed .

κ Opioid Receptor Agonist

Dynorphin A (1-8) is a highly selective κ-opioid receptor agonist. Evidence from receptor binding assay clearly displays that [Ald5]Dyn A(1-13)-NH2 is a highly selective κ-opioid receptor agonist .

Interaction with Micelles

An evaluation of the interaction of Ald-containing Dyn A(1-13)-NH2 analogues with SDS and DPC micelles was also performed. Interestingly, [Ald1]Dyn A(1-13)-NH2 and [Ald4]Dyn A(1-13)-NH2 showed quite different fluorescence emission maxima in SDS and DPC micelles .

Fluorescence Studies

Dynorphin A (1-8) can be used in fluorescence studies. Both [Ald1]Dyn A(1-13)-NH2 and [Ald4]Dyn A(1-13)-NH2 peptides are sensitive to electronic properties of the polar surface of the micelles .

Drug Development

Dynorphin A (1-8) is used in drug development. Ligands selective to the κ receptor are believed to have lower potential for the drug dependence, though κ ligands do have undesirable side effects .

Analgesic Research

Dynorphin A (1-8) is used in analgesic research. In order to develop promising selective agonist ligands for the κ opioid receptor as a potential analgesic without associated side effects or with less associated side effects, the structure-activity relationship of Dyn A must be made very clear .

Mechanism of Action

Target of Action

Dynorphin A (1-8) is a truncated form of dynorphin A, an endogenous opioid peptide . It primarily targets the mu-, kappa-, and delta-opioid receptors , with the highest binding affinity for the kappa-opioid receptor . These receptors play a crucial role in pain modulation, stress response, and mood regulation .

Mode of Action

Dynorphin A (1-8) acts as an agonist at its target receptors . It binds to these receptors, particularly the kappa-opioid receptor, to activate them . This interaction results in a series of intracellular changes, leading to the modulation of neuronal activity .

Biochemical Pathways

The activation of the kappa-opioid receptor by Dynorphin A (1-8) triggers a cascade of biochemical events. This includes the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels, and the activation of potassium channels, which results in hyperpolarization and reduced neuronal excitability . These changes in cellular signaling pathways can have downstream effects on various physiological functions and behaviors, including pain perception, stress response, and mood .

Pharmacokinetics

Like other peptides, it is expected to be metabolized and cleared from the body through enzymatic degradation and renal excretion

Result of Action

The activation of the kappa-opioid receptor by Dynorphin A (1-8) can lead to various molecular and cellular effects. These include the modulation of neuronal activity, changes in neurotransmitter release, and alterations in cellular signaling pathways . These changes can result in physiological effects such as analgesia (pain relief), dysphoria, and sedation .

Action Environment

The action, efficacy, and stability of Dynorphin A (1-8) can be influenced by various environmental factors. These can include the presence of other neurotransmitters or drugs, the physiological state of the individual (such as stress levels), and genetic factors that may affect the expression or function of the kappa-opioid receptor

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72N14O10/c1-5-27(4)38(44(69)70)60-41(66)33(14-10-20-53-46(50)51)57-40(65)32(13-9-19-52-45(48)49)58-42(67)34(21-26(2)3)59-43(68)35(23-28-11-7-6-8-12-28)56-37(63)25-54-36(62)24-55-39(64)31(47)22-29-15-17-30(61)18-16-29/h6-8,11-12,15-18,26-27,31-35,38,61H,5,9-10,13-14,19-25,47H2,1-4H3,(H,54,62)(H,55,64)(H,56,63)(H,57,65)(H,58,67)(H,59,68)(H,60,66)(H,69,70)(H4,48,49,52)(H4,50,51,53)/t27-,31-,32-,33-,34-,35-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPLGMBDXVBPEG-VGXZEHLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72N14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

981.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dynorphin A (1-8) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[5-formyl-3-[[5-formyl-2-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-3-yl]methyl]-4-methyl-1H-pyrrol-2-yl]propanoate](/img/structure/B1670932.png)

![4-chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B1670935.png)

![5-[[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1670943.png)